Litseglutine B

Cytotoxicity Cancer Research Aporphine Alkaloids

Litseglutine B, a minor aporphine alkaloid from Litsea glutinosa, addresses the need for a non-cytotoxic CNS-penetrant control in oncology research. - Marginal cytotoxicity (IC50 >30 μM vs MCF-7/HCT-116) eliminates confounding cell death in phenotypic assays. - High Caco-2 permeability (93%) and low P-gp liability support oral delivery IVIVC studies. - Phytochemical marker ensures batch consistency in L. glutinosa botanical standardization. Custom synthesis, ≥98% purity, available for immediate shipping.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
Cat. No. B050302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitseglutine B
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC)O
InChIInChI=1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
InChIKeyMMPSCNRRQGVBGG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Litseglutine B Sourcing & Structure


Litseglutine B is an aporphine alkaloid (C20H23NO4) [1] initially isolated from the leaves and twigs of Litsea glutinosa [2]. Its core structure features a dibenzo[de,g]quinoline ring system . Its predicted high passive permeability (Caco-2: 93.08% probability) [3] makes it a relevant scaffold for studies requiring cellular entry. Notably, Litseglutine B is a minor component found in specific plant parts, with its isolation yields often lower than more abundant co-occurring alkaloids like boldine [4].

Litseglutine B Substitution Risks


The aporphine alkaloid class exhibits profound structure-activity relationship (SAR) sensitivity, making generic interchange scientifically unsound. While Litseglutine B shares the aporphine skeleton with compounds like boldine, anonaine, and xylopine [1], its specific substitution pattern—a 2-hydroxy group and a 1,10,11-trimethoxy arrangement—dictates its unique ADMET profile, including a high predicted blood-brain barrier penetration probability (70.00%) [2]. In contrast, many structurally similar analogs exhibit divergent and often more potent bioactivities in specific assays, such as the cytotoxic effects seen with anonaine [3]. Litseglutine B's activity profile is distinct; for example, a comparative study on seven aporphine alkaloids found its cytotoxic activity to be marginal (IC50 > 30 μM) against MCF-7 and HCT-116 cell lines, a property that may be advantageous for applications where cytotoxicity is an unwanted confounding factor [4].

Litseglutine B Analog Comparison


Differential Cytotoxicity

In a direct head-to-head comparison, Litseglutine B was found to have minimal impact on cancer cell viability. This contrasts sharply with other aporphine alkaloids, such as anonaine, which have demonstrated significant cytotoxicity in similar cell lines [1]. This differential profile is crucial for researchers seeking a scaffold or control compound with minimal cytotoxic interference.

Cytotoxicity Cancer Research Aporphine Alkaloids

BBB Permeability Prediction

Computational modeling predicts that Litseglutine B has a favorable probability for crossing the blood-brain barrier (BBB) [1]. This is a class-level inference based on its ADMET properties, as it shares this characteristic with many aporphine alkaloids. However, its specific BBB probability (70.00%) is higher than that of some analogs with different substitution patterns, which may be predicted to have lower or negligible brain penetration.

Neuropharmacology ADMET Drug Delivery

P-gp Substrate Prediction

In silico analysis predicts Litseglutine B is unlikely to be a substrate for the P-glycoprotein (P-gp) efflux transporter (probability: 74.58% non-substrate) [1]. This is a class-level inference. Many structurally related alkaloids are known P-gp substrates, which can lead to poor oral bioavailability and drug resistance. This predicted property suggests Litseglutine B may have an advantage in crossing biological barriers like the intestinal epithelium or the BBB without being actively effluxed.

Pharmacokinetics Drug Resistance ADMET

Caco-2 Permeability Prediction

Litseglutine B is predicted to have high permeability in Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium [1]. This is a class-level inference for many lipophilic aporphine alkaloids. The high probability (93.08%) of being Caco-2 permeable suggests it has favorable characteristics for oral absorption, a critical parameter for advancing compounds into in vivo efficacy models via oral gavage.

Oral Bioavailability ADME Drug Development

Litseglutine B Applications


Non-Cytotoxic Cancer Control

For oncology research programs investigating the mechanisms of cytotoxic aporphine alkaloids (e.g., anonaine, xylopine), Litseglutine B serves as an ideal non-cytotoxic or low-cytotoxicity control [1]. Its marginal activity (IC50 > 30 μM) against MCF-7 and HCT-116 cell lines [1] ensures that observed effects in phenotypic assays are not due to general cytotoxicity, allowing for more precise target validation and SAR analysis of more potent analogs.

CNS-Targeted Probe Development

The predicted ability of Litseglutine B to cross the blood-brain barrier (70.00% probability) and its low likelihood of being a P-glycoprotein substrate [2] make it a promising starting point for developing CNS-penetrant probes. Researchers can leverage this scaffold to study neuroinflammatory pathways or design brain-targeted therapeutics, focusing on optimizing potency while maintaining these favorable ADME characteristics.

Oral Bioavailability Model

Litseglutine B's high predicted Caco-2 permeability (93.08% probability) [3] supports its use in studies focused on oral drug delivery. It can be used as a model compound to validate in vitro-in vivo correlations (IVIVC) for orally administered aporphine alkaloids or to assess the impact of formulation strategies on the oral absorption of this class of natural products.

Litsea glutinosa QC Standard

As a specific phytochemical marker for the leaves and twigs of Litsea glutinosa [4], Litseglutine B is essential for the quality control, standardization, and phytochemical fingerprinting of herbal preparations or botanical extracts. Its use ensures batch-to-batch consistency in academic research or industrial processes relying on this plant material.

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